Methyl 4-(4-fluorophenethyl)-1H-pyrrole-3-carboxylate
Overview
Description
“Methyl 4-(4-fluorophenethyl)-1H-pyrrole-3-carboxylate” is a complex organic compound. Unfortunately, there is limited information available specifically about this compound12. However, it appears to be related to “4-Fluorophenethyl alcohol”, a compound that has been used in the synthesis of other chemicals13.
Synthesis Analysis
The synthesis of “Methyl 4-(4-fluorophenethyl)-1H-pyrrole-3-carboxylate” is not explicitly detailed in the available resources. However, “4-Fluorophenethyl alcohol” has been used to prepare 1-fluoro-4-(2-iodoethyl)benzene4. Other related compounds, such as phenethylamine-based urea derivatives bearing fluoro, methoxy, and methyl groups, have been synthesized and studied for their biological activities5.Molecular Structure Analysis
The molecular structure of “Methyl 4-(4-fluorophenethyl)-1H-pyrrole-3-carboxylate” is not directly available. However, the related compound “4-Fluorophenethyl alcohol” has a linear formula of FC6H4CH2CH2OH1.Chemical Reactions Analysis
Specific chemical reactions involving “Methyl 4-(4-fluorophenethyl)-1H-pyrrole-3-carboxylate” are not provided in the available resources. However, related compounds such as “4-Fluorophenethyl alcohol” have been used in the synthesis of other chemicals4.Physical And Chemical Properties Analysis
The physical and chemical properties of “Methyl 4-(4-fluorophenethyl)-1H-pyrrole-3-carboxylate” are not directly available. However, the related compound “4-Fluorophenethyl alcohol” has a density of 1.121 g/mL at 25 °C and a refractive index of 1.50716.Scientific Research Applications
-
Anticancer and Antioxidant Agents
- Field : Medicinal Chemistry
- Application : These compounds have been used as anticancer and antioxidant agents .
- Method : The study involved the synthesis of phenethylamine-based urea derivatives bearing fluoro, methoxy, and methyl groups. The cytotoxicity and toxicity profiles of these novel urea derivatives were tested on HeLa (human cervical cancer), A549 (non-small cell lung carcinoma), and HDF (human dermal fibroblast) cell lines .
- Results : The results revealed that 1,3-bis (4-methylphenethyl)urea was up to eightfold more potent than cisplatin against HeLa cell line and also displayed very low toxic effect on HDF cell line compared to cisplatin .
-
Neurotransmission and Neuromodulation
- Field : Neurochemistry
- Application : Unsymmetrical urea derivatives have been reported to play a significant role in neurotransmission and neuromodulation .
- Method : The study involved the synthesis of unsymmetrical phenethylamine based urea derivatives in aqueous conditions .
- Results : The study disclosed the first examples of unsymmetrical phenethylamine based urea derivatives .
Safety And Hazards
The safety and hazards of “Methyl 4-(4-fluorophenethyl)-1H-pyrrole-3-carboxylate” are not directly available. However, the related compound “4-Fluorophenethyl alcohol” is classified as a combustible liquid and can cause skin and eye irritation7.
Future Directions
The future directions for “Methyl 4-(4-fluorophenethyl)-1H-pyrrole-3-carboxylate” are not directly available. However, related compounds such as phenethylamine-based urea derivatives are being studied for their potential as anticancer and antioxidant agents5.
properties
IUPAC Name |
methyl 4-[2-(4-fluorophenyl)ethyl]-1H-pyrrole-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FNO2/c1-18-14(17)13-9-16-8-11(13)5-2-10-3-6-12(15)7-4-10/h3-4,6-9,16H,2,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUICAJMFKIEYTM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CNC=C1CCC2=CC=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20724397 | |
Record name | Methyl 4-[2-(4-fluorophenyl)ethyl]-1H-pyrrole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20724397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(4-fluorophenethyl)-1H-pyrrole-3-carboxylate | |
CAS RN |
1313712-14-9 | |
Record name | Methyl 4-[2-(4-fluorophenyl)ethyl]-1H-pyrrole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20724397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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